molecular formula C7H9LiN2O3 B6291612 Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 2460255-86-9

Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B6291612
CAS No.: 2460255-86-9
M. Wt: 176.1 g/mol
InChI Key: WEYGVDLNXNIOJL-UHFFFAOYSA-M
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Description

Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of lithium salts It is characterized by the presence of a pyrazole ring substituted with a methoxymethyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Carboxylation: The carboxylate group can be introduced through carboxylation of the pyrazole ring using carbon dioxide in the presence of a strong base.

    Lithiation: Finally, the lithium salt is formed by reacting the carboxylic acid with lithium hydroxide or lithium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways: It can influence signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP), glycogen synthase kinase-3 (GSK-3), and inositol monophosphatase (IMPase).

Comparison with Similar Compounds

    Lithium 3-methyl-1H-pyrazole-5-carboxylate: Lacks the methoxymethyl group, which may result in different chemical and biological properties.

    Lithium 3-(methoxymethyl)-1H-pyrazole-5-carboxylate: Lacks the methyl group on the pyrazole ring, potentially affecting its reactivity and applications.

Properties

IUPAC Name

lithium;5-(methoxymethyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.Li/c1-9-6(7(10)11)3-5(8-9)4-12-2;/h3H,4H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYGVDLNXNIOJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CC(=N1)COC)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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